molecular formula C19H16ClNO2 B285838 5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide

5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide

Cat. No. B285838
M. Wt: 325.8 g/mol
InChI Key: GMWAJOUQRHRIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide, also known as CEF, is a synthetic compound that belongs to the family of furan-based amides. CEF has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide is not fully understood. However, it has been suggested that 5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, 5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce inflammation and pain, improve cognitive function, and inhibit the growth of cancer cells. 5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its pharmacological properties have been extensively studied. However, there are also some limitations to using 5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide in lab experiments. For example, the exact mechanism of action of 5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide is not fully understood, which may make it difficult to interpret experimental results. Additionally, the potential side effects of 5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide are not well characterized, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide. One area of interest is the development of 5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide derivatives with improved pharmacological properties. Another area of interest is the exploration of the potential therapeutic applications of 5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide in the treatment of various diseases such as cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide and its potential side effects.

Synthesis Methods

5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide can be synthesized by reacting 2-chlorobenzoyl chloride with 4-ethylphenylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with furfurylamine to obtain 5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide. The synthesis of 5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide is relatively simple, and the yield can be improved by optimizing the reaction conditions.

Scientific Research Applications

5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. 5-(2-chlorophenyl)-N-(4-ethylphenyl)-2-furamide has also been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(4-ethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H16ClNO2/c1-2-13-7-9-14(10-8-13)21-19(22)18-12-11-17(23-18)15-5-3-4-6-16(15)20/h3-12H,2H2,1H3,(H,21,22)

InChI Key

GMWAJOUQRHRIDV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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